2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide
Description
2-[3-(3-Chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidinone ring. The 3-chlorophenyl substituent at position 3 and the N,N-diethylacetamide group at position 1 distinguish it from related compounds. Thienopyrimidine derivatives are of significant interest due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . The chlorophenyl group enhances lipophilicity and may influence binding affinity, while the diethylacetamide moiety contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN3O3S/c1-3-20(4-2)15(23)11-21-14-8-9-26-16(14)17(24)22(18(21)25)13-7-5-6-12(19)10-13/h5-10,16H,3-4,11H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLWDUHIMBLDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C23H22ClN3O5S
- Molecular Weight : 488.0 g/mol
- CAS Number : 1260934-31-3
The structure of the compound features a thienopyrimidine core, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds with a thienopyrimidine structure exhibit significant antimicrobial properties. A study evaluated several derivatives of thieno[2,3-d]pyrimidine and found that those with substituted amido or imino side chains at position 3 demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds was determined, showing effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
The following table summarizes the MIC values for some tested compounds:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4c | 8 | E. coli |
| 4e | 16 | S. aureus |
| 5c | 4 | Mycobacterium tuberculosis |
Cytotoxicity Studies
In addition to antimicrobial efficacy, the cytotoxicity of these compounds was assessed using hemolytic assays. Most potent compounds exhibited non-toxic profiles at concentrations up to 200 µmol/L . This suggests a favorable safety margin for potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is closely linked to their structural features. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances potency against microbial targets. The SAR studies highlighted that modifications at specific positions on the thienopyrimidine core can significantly influence biological activity .
Key Findings from SAR Studies:
- Chlorophenyl Substitution : Enhances MIF2 inhibitory potency.
- Amido Group Variation : Different acyl substitutions can either enhance or diminish activity.
Case Studies
A recent study focused on the synthesis and evaluation of a series of thieno[2,3-d]pyrimidine derivatives for their inhibitory effects on MIF2 tautomerase activity. Among these derivatives, one compound showed an IC50 value of 7.2 µM, indicating strong inhibitory potential .
Comparison with Similar Compounds
(a) Core Structure Variations
- Thieno[3,2-d]pyrimidinone vs. Phthalimide: The target compound’s thienopyrimidinone core allows for hydrogen bonding via carbonyl groups, unlike the phthalimide in , which is primarily used in polymer chemistry . Thienopyrimidines are more biologically active due to their heteroaromaticity .
- Pyrazolyl vs.
(b) Substituent Effects
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may offer better steric compatibility with hydrophobic enzyme pockets compared to the 3,4-dichlorophenyl group in , which could hinder binding .
- Acetamide Modifications : The N,N-diethylacetamide in the target compound likely enhances metabolic stability over the phenethylacetamide in , which has a larger hydrophobic tail .
(c) Pharmacological Potential
- Kinase Inhibition: Compounds with thienopyrimidinone cores (e.g., ’s pyrazolo[3,4-d]pyrimidines) are established kinase inhibitors, suggesting the target compound may share this activity .
- Antimicrobial Activity : The dichlorophenyl-acetamide in shows antimicrobial properties, implying that the target compound’s 3-chlorophenyl group could confer similar effects .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions, including cyclization of thieno[3,2-d]pyrimidine precursors and functional group modifications. Key steps include:
- Cyclization : Using thiourea derivatives and α,β-unsaturated ketones under reflux in solvents like DMSO or acetonitrile .
- Alkylation : Introducing the N,N-diethylacetamide group via nucleophilic substitution, often requiring anhydrous conditions .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures .
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DMSO | 80–90 | 62 | ≥95 | |
| Acetonitrile | 60–70 | 55 | 92 | |
| THF | 50–60 | 48 | 90 |
Challenges : Competing side reactions (e.g., over-oxidation) and low solubility of intermediates. Mitigation includes stepwise temperature control and using polar aprotic solvents .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation. Aromatic protons appear at δ 7.2–8.5 ppm, while carbonyl carbons resonate at δ 165–175 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 450.88 for C₂₃H₁₉ClN₄O₄) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Q. What in vitro assays are used to evaluate biological activity?
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ values typically 10–50 µM) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 1–10 µM) .
- Anti-inflammatory Effects : ELISA for TNF-α suppression in LPS-induced macrophages .
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MTT | HeLa cells | 12.3 | |
| Kinase Inhibition | EGFR | 2.8 | |
| TNF-α Suppression | Macrophages | 5.6 |
Advanced Research Questions
Q. How can contradictions in reported biological efficacy be resolved?
Discrepancies often arise from variations in assay conditions or cell lines. Methodological strategies include:
- Reproducibility Checks : Repeating assays under standardized conditions (e.g., fixed serum concentration, passage number) .
- Orthogonal Assays : Cross-validating results with alternative methods (e.g., ATP depletion assays vs. flow cytometry for apoptosis) .
- Meta-Analysis : Comparing data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or kinases). The chlorophenyl group often occupies hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting key hydrogen bonds with catalytic residues .
- QSAR Modeling : Electron-withdrawing substituents (e.g., Cl) correlate with enhanced bioactivity in regression models .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Prodrug Design : Introduce phosphate esters at the acetamide group, hydrolyzed in vivo to active form .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) to enhance bioavailability .
- Structural Modifications : Replace diethyl groups with morpholine rings, improving solubility by 5-fold while retaining IC₅₀ .
Q. How do structural modifications alter pharmacological profiles? (SAR Studies)
Key modifications and effects:
| Modification Site | Example Change | Effect on Activity | Reference |
|---|---|---|---|
| 3-Chlorophenyl | Replace with 4-Fluorophenyl | ↓ Anticancer activity (IC₅₀: 12→35 µM) | |
| N,N-Diethyl | Replace with pyrrolidine | ↑ Solubility (2→10 mg/mL) | |
| Thieno Ring | Fuse with cyclopentane | ↑ Kinase inhibition (IC₅₀: 2.8→1.2 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
